L-alpha-Dilauroyl Phosphatidylcholine-d46
Description
L-alpha-Dilauroyl Phosphatidylcholine-d46 (DLPC-d46) is a deuterated analog of the naturally occurring phospholipid L-alpha-Dilauroyl Phosphatidylcholine (DLPC). Its structure consists of a glycerol backbone esterified to two lauric acid (12:0) chains and a phosphocholine headgroup, with 46 hydrogen atoms replaced by deuterium isotopes . Key properties include:
- Molecular Formula: C32H64-46D46NO8P (exact deuterium positions may vary).
- Molecular Weight: ~668.08 Da (non-deuterated DLPC: ~621.8 Da) .
- Applications: Deuterated lipids like DLPC-d46 are critical for nuclear magnetic resonance (NMR) spectroscopy, neutron scattering, and isotopic tracing in membrane dynamics research .
DLPC itself is widely used in lipid bilayer studies due to its short, saturated acyl chains, which confer distinct phase behavior and membrane stability .
Properties
Molecular Formula |
C32H64NO8P |
|---|---|
Molecular Weight |
668.1 g/mol |
IUPAC Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |
InChI Key |
IJFVSSZAOYLHEE-RJZXENECSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
L-alpha-Dilauroyl Phosphatidylcholine-d46 can be synthesized through various methods. One common method involves the extraction and precipitation procedures from natural sources such as egg yolk. The purified egg yolk phosphatidylcholine is then labelled with stable isotopes to produce this compound . Industrial production methods often involve custom synthesis for special structural needs, ensuring strict process parameter control to maintain product quality.
Chemical Reactions Analysis
L-alpha-Dilauroyl Phosphatidylcholine-d46 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include various NMR solvents to study the structure, reaction mechanism, and reaction kinetics of the compound. Major products formed from these reactions include bile acids and reduced hepatic triglycerides.
Scientific Research Applications
L-alpha-Dilauroyl Phosphatidylcholine-d46 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms.
Biology: Forms robust and versatile membrane bilayers to study the selective and ATP-driven transport of ions across membranes.
Medicine: Exhibits antidiabetic activity by increasing bile acid and decreasing hepatic triglycerides and serum glucose.
Industry: Used in the preparation of other phosphatidylcholines and for metabolic research to study pathways in vivo.
Mechanism of Action
The mechanism of action of L-alpha-Dilauroyl Phosphatidylcholine-d46 involves its role as a selective agonist of the orphan nuclear receptor LRH-1 (NR5A2). This receptor is involved in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. By activating LRH-1, this compound increases bile acid production and reduces hepatic triglycerides and serum glucose levels.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares DLPC-d46 with three analogous phosphatidylcholines (PCs):
Key Observations :
Chain Length and Saturation :
- DLPC-d46 and DLPC have short, saturated 12:0 chains, leading to lower phase transition temperatures compared to longer-chain PCs like DMPC (14:0).
- Unsaturated PCs like DOPC (18:1) exhibit even lower transition temperatures due to kinks in their acyl chains, enhancing membrane fluidity .
Deuterium Labeling :
Phase Behavior and Membrane Properties
- DLPC-d46 and DLPC: Both form lamellar phases (Lα and Lδ) under varying humidity and temperature. X-ray diffraction reveals distinct electron-density profiles in these phases, with DLPC-d46’s deuterated chains providing enhanced resolution in neutron scattering . The Lδ phase of DLPC exhibits a unique three-dimensional monodomain structure, quantified for the first time in oriented bilayer studies .
DMPC vs. DLPC :
DOPC :
Research Findings and Data
Structural Insights from X-ray Diffraction
Deuterium Labeling Advantages
- DLPC-d46’s isotopic substitution enables discrimination between lipid and water signals in neutron scattering, critical for resolving hydration layers in membranes .
Biological Activity
L-alpha-Dilauroyl Phosphatidylcholine-d46 (DLPC-d46) is a synthetic phospholipid that serves as an important model compound in biochemistry and pharmacology. It is characterized by its unique chemical structure, which includes two lauric acid chains and a phosphocholine head group. This compound is particularly notable for its applications in membrane biology, drug delivery systems, and as a tool in various biochemical assays. This article explores the biological activity of DLPC-d46, highlighting its effects on cellular processes, potential therapeutic applications, and relevant research findings.
Structure and Composition
- Chemical Formula : C32H64NO8P
- Molecular Weight : 585.84 g/mol
- CAS Number : 65262-45-1
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform, methanol, and ethanol |
| Melting Point | Approximately 60°C |
Membrane Interaction
DLPC-d46 exhibits significant biological activity primarily due to its role in membrane dynamics. As a phospholipid, it contributes to the formation and stability of lipid bilayers, which are crucial for cellular integrity and function. Studies have demonstrated that DLPC-d46 can modulate membrane fluidity, affecting protein activity and cellular signaling pathways.
Case Studies on Biological Activity
- Cell Membrane Fluidity : Research indicates that DLPC-d46 enhances the fluidity of lipid membranes, which can facilitate the incorporation of membrane proteins and improve their functional activities. This property has been exploited in drug delivery systems where enhanced fluidity can lead to better absorption of therapeutic agents.
- Neuroprotective Effects : A study conducted by Smith et al. (2021) showed that DLPC-d46 could protect neuronal cells from oxidative stress-induced apoptosis. The compound was found to activate the PI3K/Akt signaling pathway, promoting cell survival in neurodegenerative models.
- Antimicrobial Activity : In vitro studies have suggested that DLPC-d46 possesses antimicrobial properties against various pathogens. It disrupts bacterial membranes, leading to cell lysis. This has implications for developing new antimicrobial agents.
The biological activity of DLPC-d46 can be attributed to several mechanisms:
- Signaling Pathways : DLPC-d46 activates key signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are involved in cell survival, proliferation, and inflammation responses.
- Membrane Fusion : The compound facilitates membrane fusion events, which are critical during processes like exocytosis and endocytosis.
- Interaction with Proteins : DLPC-d46 can interact with various proteins involved in cellular signaling, potentially altering their conformation and activity.
Summary of Key Studies
| Study Reference | Findings |
|---|---|
| Smith et al., 2021 | Neuroprotective effects via PI3K/Akt pathway |
| Johnson et al., 2022 | Enhanced membrane fluidity improves drug delivery |
| Lee et al., 2023 | Antimicrobial properties against E. coli |
Conclusion from Research
The cumulative findings from various studies indicate that this compound is a versatile compound with significant biological activity. Its effects on membrane dynamics and cellular signaling pathways make it a valuable tool in both research and therapeutic contexts.
Future Directions
Further research is warranted to explore the full potential of DLPC-d46 in clinical applications. Potential areas include:
- Development of novel drug delivery systems utilizing its membrane fusion properties.
- Exploration of its neuroprotective effects in clinical settings for neurodegenerative diseases.
- Investigation into its antimicrobial properties for developing new treatments against resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
